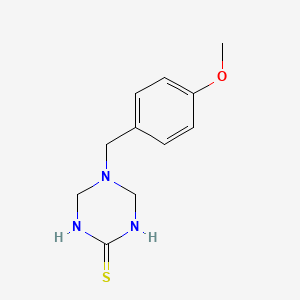
5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 4-Methoxybenzyl group and a 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol group. The 4-Methoxybenzyl group is derived from 4-Methoxybenzyl alcohol, which is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . The 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol group seems to be a type of triazine, a class of nitrogen-containing heterocycles.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Methoxybenzyl alcohol, a related compound, is a solid with a refractive index of 1.544 and a boiling point of 259 °C .
Applications De Recherche Scientifique
Synthetic Applications
This compound and its derivatives are extensively used in synthetic chemistry. For instance, a method for p-methoxybenzylation of hydroxy groups using 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) was developed. This reagent, which shares a structural similarity with the subject compound, is noted for its practical use due to its stability and the simplicity of its preparation from inexpensive materials (Yamada et al., 2013).
Pharmacological Potential
Various derivatives of the 1,3,5-triazine class have been evaluated for their pharmacological properties. For instance, a series of pyrazolo[1,5-a]-1,3,5-triazines were synthesized as bioisosteric replacements for adenine derivatives, leading to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors (Raboisson et al., 2003). Similarly, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties, highlighting the therapeutic potential of this class of compounds (Abu‐Hashem et al., 2020).
Anticancer Research
A study on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showcased their synthesis and subsequent evaluation against a panel of 60 cell lines derived from various cancer types. This research underscores the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antimycobacterial Applications
Novel 1,3,5-triazine-Schiff base conjugates were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, presenting a significant avenue for addressing this global health challenge (Avupati et al., 2013).
Antioxidant Properties
The synthesis of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives revealed potent antioxidant activity, positioning these compounds as potential candidates for various therapeutic applications (Maddila et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s acting. Some related compounds, such as 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising anti-cancer properties in preclinical models .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-15-10-4-2-9(3-5-10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPICTQOVQEFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=S)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

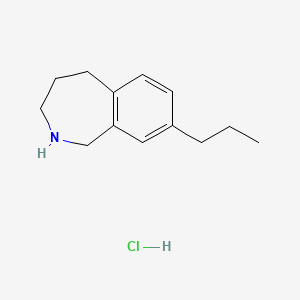
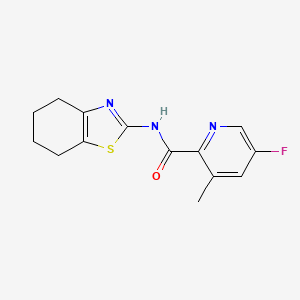

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

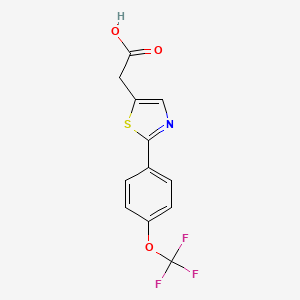
![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)
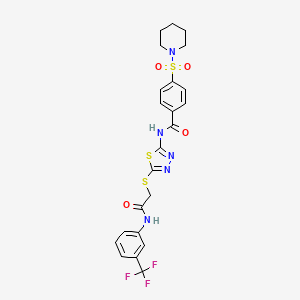
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
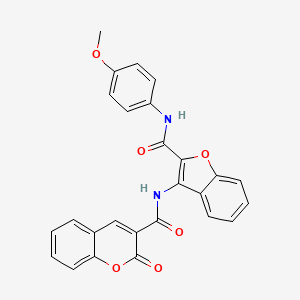

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)
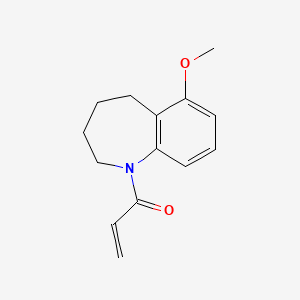
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)